molecular formula C36H43NO6 B597753 Salmeterol-Xinafoat-Addukt-Verunreinigung CAS No. 1330076-52-2

Salmeterol-Xinafoat-Addukt-Verunreinigung

Katalognummer: B597753
CAS-Nummer: 1330076-52-2
Molekulargewicht: 585.741
InChI-Schlüssel: RQBBDIIWJKBGAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Wirkmechanismus

Target of Action

Salmeterol Xinafoate Adduct Impurity primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the smooth muscle cells lining the airways, leading to relaxation and dilation of the bronchial passages.

Mode of Action

As a long-acting beta-2 adrenergic receptor agonist (LABA), Salmeterol Xinafoate Adduct Impurity binds to these receptors and activates them . This activation results in the relaxation of smooth muscle in the airways, thereby opening the airways and making it easier to breathe .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salmeterol Xinafoate Adduct Impurity triggers a cascade of biochemical reactions. It stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased levels of cyclic AMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .

Pharmacokinetics

As a laba, it is known for its longer duration of action compared to short-acting beta-2 adrenergic receptor agonists .

Result of Action

The primary result of Salmeterol Xinafoate Adduct Impurity’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where narrowed airways can make breathing difficult .

Action Environment

The action, efficacy, and stability of Salmeterol Xinafoate Adduct Impurity can be influenced by various environmental factorsIt’s also important to note that the compound should be protected from light .

Biologische Aktivität

Salmeterol xinafoate is a long-acting beta-2 adrenergic receptor (β2AR) agonist primarily utilized for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has a notable affinity for the β2AR, with a dissociation constant (Ki) of approximately 1.5 nM, indicating its potency in activating this receptor. The adduct impurity of salmeterol xinafoate, often referred to as Salmeterol Xinafoate Adduct Impurity, has garnered attention due to its implications in drug formulation and potential biological activities.

Salmeterol acts by stimulating β2ARs on airway smooth muscle cells, leading to bronchodilation. The biological activity of the adduct impurity is closely linked to its interaction with these receptors and its effects on downstream signaling pathways:

  • Inhibition of Inflammatory Mediators : Salmeterol significantly inhibits the production of pro-inflammatory cytokines in immune cells such as RAW264.7 and THP-1 cells. This effect is mediated through the downregulation of various signaling pathways, including the mitogen-activated protein kinases (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial in inflammation .
  • Cell Survival and Apoptosis : Research indicates that salmeterol can prevent cell death in retinal Müller cells under high glucose conditions, suggesting a protective role against oxidative stress. However, when combined with IRS-1 shRNA, salmeterol treatment led to increased cell death, indicating complex interactions that may depend on cellular context .

In Vivo Studies

In vivo studies have demonstrated salmeterol's efficacy in reducing airway hyperresponsiveness (AHR) in allergic mouse models. The administration of salmeterol resulted in a significant decrease in AHR in a dose-dependent manner, highlighting its therapeutic potential in managing asthma and related conditions .

Toxicological Considerations

The Salmeterol Xinafoate Adduct Impurity is also relevant in toxicological studies. It is involved in the quality control processes during drug formulation and has been assessed for its safety profile as part of Abbreviated New Drug Application (ANDA) filings with the FDA . Understanding the impurities associated with salmeterol is critical for ensuring the safety and efficacy of pharmaceutical products.

Data Table: Summary of Biological Activities

Activity Effect Reference
Inhibition of Pro-inflammatory CytokinesDecreases mRNA and protein levels in LPS-activated DCs; inhibits MAPK and NF-κB activation
Cell SurvivalPrevents apoptosis in retinal Müller cells; effects vary with IRS-1 shRNA combination
Airway HyperresponsivenessReduces AHR significantly in allergic mice models
Toxicity StudiesAssessed during ANDA filings; relevance to quality control

Case Study 1: Inflammation Modulation

A study investigated the impact of salmeterol on inflammatory responses in THP-1 cells. Results indicated that salmeterol effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involved inhibition of NF-κB translocation to the nucleus, thereby preventing transcriptional activation of inflammatory genes.

Case Study 2: Airway Response

In an experimental model using ovalbumin (OVA)-sensitized mice, salmeterol administration led to a marked decrease in bronchoconstriction following allergen exposure. This study underscores the clinical relevance of salmeterol as a therapeutic agent for asthma management.

Eigenschaften

IUPAC Name

1-hydroxy-4-[[2-hydroxy-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl]methyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO6/c38-33-18-17-27(22-29(33)23-28-24-32(36(41)42)35(40)31-16-7-6-15-30(28)31)34(39)25-37-19-9-1-2-10-20-43-21-11-8-14-26-12-4-3-5-13-26/h3-7,12-13,15-18,22,24,34,37-40H,1-2,8-11,14,19-21,23,25H2,(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBDIIWJKBGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70740244
Record name 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330076-52-2
Record name 1-Hydroxy-4-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)phenyl)methyl)-2-naphthalenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330076522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70740244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-4-((2-HYDROXY-5-(1-HYDROXY-2-((6-(4-PHENYLBUTOXY)HEXYL)AMINO)ETHYL)PHENYL)METHYL)-2-NAPHTHALENECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLK39DC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 2
Reactant of Route 2
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 3
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 4
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 5
SalMeterol Xinafoate Adduct IMpurity
Reactant of Route 6
SalMeterol Xinafoate Adduct IMpurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.